molecular formula C22H22F2N4O2 B12855951 4-(2',4'-difluorobiphenyl-3-yl)-N-(3,4-dimethylisoxazol-5-yl)piperazine-1-carboxamide

4-(2',4'-difluorobiphenyl-3-yl)-N-(3,4-dimethylisoxazol-5-yl)piperazine-1-carboxamide

Cat. No.: B12855951
M. Wt: 412.4 g/mol
InChI Key: WCMYILSANKDEPK-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a biphenyl group with difluoro substitutions, and an isoxazole ring with dimethyl substitutions. Its intricate structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the biphenyl group, and the incorporation of the isoxazole ring. Common reagents used in these reactions include fluorinated biphenyl derivatives, piperazine, and isoxazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- stands out due to its unique combination of functional groups and structural features. The presence of both the piperazine and isoxazole rings, along with the difluoro-substituted biphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C22H22F2N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

4-[3-(2,4-difluorophenyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H22F2N4O2/c1-14-15(2)26-30-21(14)25-22(29)28-10-8-27(9-11-28)18-5-3-4-16(12-18)19-7-6-17(23)13-20(19)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,29)

InChI Key

WCMYILSANKDEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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